Mono 3,3-Dimethyl-hept-2-yl Phthalate-d4
Description
Contextualization of Phthalate (B1215562) Ester Biomonitoring in Environmental Health Sciences
Phthalate esters are ubiquitous in modern society, found in a vast array of consumer products including plastics, personal care products, and food packaging materials. epa.gov Consequently, human exposure to phthalates is widespread and continuous. epa.gov Within the body, parent phthalate diesters are rapidly metabolized to their corresponding monoesters and other oxidative metabolites, which are then excreted in urine. nih.govconsensus.app These metabolites are considered reliable biomarkers of exposure because their measurement in biological samples, such as urine, provides an integrated picture of the total internal dose from various sources and routes of exposure. consensus.app
Biomonitoring of phthalate metabolites is a cornerstone of environmental health research, enabling scientists to assess the extent of human exposure in different populations and to investigate potential links between these exposures and various health outcomes. nih.gov Concerns over the endocrine-disrupting properties and potential reproductive and developmental effects of some phthalates have intensified the need for accurate exposure data. iiab.me
Role of Stable Isotope-Labeled Analogs in Quantitative Analytical Chemistry
Quantitative analysis of trace-level environmental contaminants in complex biological matrices like urine presents significant analytical challenges. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for this purpose, offering high sensitivity and selectivity. nih.gov However, variations during sample preparation, extraction, and instrumental analysis can introduce inaccuracies. aptochem.com
To overcome these challenges, stable isotope-labeled internal standards are employed. aptochem.com These are molecules that are chemically identical to the analyte of interest but have some of their atoms replaced with heavier stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). aptochem.com By adding a known amount of the labeled standard to a sample at the beginning of the analytical process, it experiences the same processing and analysis conditions as the native analyte. nih.gov Because the labeled and unlabeled compounds have nearly identical physicochemical properties, they behave similarly during extraction and chromatography. aptochem.com However, they are distinguishable by their mass in a mass spectrometer. This allows for the correction of any analyte loss or signal variation, thereby dramatically improving the precision and accuracy of the quantification. clearsynth.com The use of deuterated standards, in particular, is common due to the abundance of hydrogen atoms in organic molecules. aptochem.com
Significance of Mono 3,3-Dimethyl-hept-2-yl Phthalate-d4 as a Research Standard
This compound is the deuterated form of Mono 3,3-Dimethyl-hept-2-yl Phthalate, which is a monoester metabolite of the high molecular weight phthalate, di-isononyl phthalate (DINP). DINP is a complex mixture of isomers used as a plasticizer and has been a replacement for other phthalates like di(2-ethylhexyl) phthalate (DEHP). iiab.menih.gov
The significance of this compound lies in its role as an internal standard for the accurate quantification of exposure to DINP. Research has shown that the primary monoester metabolites of DINP, such as mono-isononyl phthalate (MINP), are often found in very low concentrations in human urine. nih.govnih.gov The major metabolites are secondary, oxidized forms. nih.govnih.gov Therefore, having reliable standards for the various monoester isomers is crucial for comprehensive exposure assessment.
While specific research studies detailing the use of this compound are not widely published, its availability as a certified reference material underscores its importance for laboratories conducting human biomonitoring studies of DINP. Its use allows for the precise measurement of its non-labeled counterpart, contributing to a more accurate understanding of human exposure to DINP and its potential health implications.
Below are the physicochemical properties of this compound, which are essential for its application in analytical chemistry.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₇H₂₀D₄O₄ |
| Molecular Weight | 296.4 g/mol lgcstandards.com |
| Appearance | Not specified |
| Solubility | Slightly soluble in Chloroform lgcstandards.com |
| Purity | >95% |
| Storage Conditions | -20°C |
This table is based on available data from the certificate of analysis. lgcstandards.com
Properties
Molecular Formula |
C₁₇H₂₀D₄O₄₁₀ |
|---|---|
Molecular Weight |
296.39 |
Synonyms |
2-(((3,3-Dimethylheptan-2-yl)oxy)carbonyl)benzoic Acid-d4 |
Origin of Product |
United States |
Synthetic Strategies and Advanced Characterization of Deuterated Phthalate Metabolites for Analytical Applications
Spectroscopic and Chromatographic Methods for Synthetic Verification and Purity Assessment
Following synthesis, a rigorous analytical workflow is required to confirm the chemical identity, isotopic enrichment, and purity of the Mono 3,3-Dimethyl-hept-2-yl Phthalate-d4 standard. This involves a combination of spectroscopic and chromatographic techniques.
NMR spectroscopy is an indispensable tool for structural elucidation and for confirming the success of the deuteration process. researchgate.netnih.gov
²H NMR (Deuterium NMR): This technique directly observes the deuterium (B1214612) nuclei. A peak in the ²H NMR spectrum in the aromatic region provides definitive proof of deuterium incorporation into the phthalate (B1215562) ring. wikipedia.org While less common for routine verification, it is a powerful tool for unambiguously confirming the presence and general location of the isotopic label. wikipedia.org
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and isotopic enrichment of the synthesized standard. nih.gov
Molecular Ion Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion. For this compound, the measured mass should correspond to the theoretical exact mass, which is approximately 4 atomic mass units greater than the unlabeled analog. This confirms that four deuterium atoms have been incorporated.
Tandem Mass Spectrometry (MS/MS): MS/MS analysis provides structural confirmation through fragmentation patterns. Phthalate monoesters typically produce a characteristic fragment ion corresponding to the phthalic anhydride (B1165640) structure (m/z 149 for unlabeled). mdpi.com For the d4-labeled compound, this fragment would be observed at m/z 153, confirming that the deuterium labels are located on the aromatic ring. mdpi.com This technique is invaluable for distinguishing between isomers and confirming the label's position.
| Technique | Expected Result for this compound | Purpose |
|---|---|---|
| ¹H NMR | Absence of signals in the aromatic region (7.5-7.8 ppm). Signals for the alkyl chain remain. | Confirm deuteration of the aromatic ring and verify overall structure. |
| ²H NMR | Signal present in the aromatic region. | Directly detect and confirm deuterium incorporation. |
| HRMS (Full Scan) | Molecular ion peak observed at [M-H]⁻ or [M+H]⁺ corresponding to the exact mass of C₁₇H₂₀D₄O₄. | Confirm elemental formula and isotopic enrichment (d4). |
| HRMS (MS/MS) | Characteristic fragment ion at m/z 153. | Confirm the location of the deuterium label on the phthalate ring. |
| HPLC/GC | A single, sharp peak with >95% purity. | Assess chemical purity and quantify impurities. |
Chromatographic methods are employed to determine the chemical purity of the synthesized standard, separating it from any residual starting materials or reaction by-products. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometric detection is a common method for analyzing phthalate metabolites. nih.gov A reversed-phase C18 column is typically used with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient. The purity of the synthesized this compound is determined by the relative area of its peak in the chromatogram.
Gas Chromatography (GC): GC-MS is also a powerful tool for phthalate analysis, known for its high resolving power. nih.govrestek.com Due to the polar carboxylic acid group, phthalate monoesters may require derivatization (e.g., silylation) to improve their volatility and chromatographic peak shape. However, modern GC methods with optimized injection techniques and specialized columns can sometimes allow for the direct analysis of underivatized monoesters. nih.gov The purity is assessed by integrating the peak area of the target compound relative to any impurities. nih.gov
Ultimately, the combination of these spectroscopic and chromatographic techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability as a high-purity internal standard for sensitive analytical applications.
Application of Mono 3,3 Dimethyl Hept 2 Yl Phthalate D4 As an Exposure Biomarker in Human Biomonitoring Methodologies
Methodologies for Collection and Pre-analytical Handling of Biological Samples (e.g., urine, blood)
The accurate quantification of phthalate (B1215562) metabolites begins with rigorous procedures for the collection and handling of biological samples. Urine is the most common and preferred matrix for biomonitoring phthalates because the parent compounds are rapidly metabolized and their metabolites are excreted in urine at concentrations 20 to 100 times higher than in blood or milk. nih.govresearchgate.net The non-invasive nature of urine collection also makes it ideal for large-scale population studies. researchgate.net Blood, specifically serum, can also be analyzed but is more susceptible to contamination and shows lower metabolite concentrations. nih.govnih.gov
Sample Collection:
Urine: "Spot" urine samples are frequently collected in population surveys like the National Health and Nutrition Examination Survey (NHANES). nih.gov Participants are typically provided with collection kits containing sterile, pre-screened containers made of materials like polypropylene (B1209903) to minimize external contamination from phthalates, which are ubiquitous in many plastics. cdc.gov
Blood: Blood samples are drawn by trained phlebotomists using stainless steel needles and collection tubes known to be free of phthalate contamination. researchgate.net
Pre-analytical Handling:
Enzyme Deactivation: To prevent the hydrolysis of phthalate diesters into monoesters by esterases present in the sample, acidification (e.g., with phosphoric acid) may be required shortly after collection, particularly for serum samples. researchgate.net
Storage and Transport: Immediately after collection, samples are chilled and then frozen, typically at -20°C or lower, to maintain the stability of the metabolites until analysis. nih.govyoutube.com For transport, samples are shipped on dry ice to maintain their integrity.
Contamination Control: Given that phthalates are common contaminants in laboratory environments, strict protocols are essential. This includes using glassware rinsed with high-purity solvents like acetone (B3395972) and hexane (B92381) and avoiding plastic lab materials wherever possible. nih.govcdc.govoiv.int
Quantification of Phthalate Metabolites in Population-Based Exposure Assessment Studies
Population-based studies, such as the U.S. NHANES and the Canadian Health Measures Survey (CHMS), provide critical data on the exposure of the general population to various environmental chemicals, including phthalates. epa.govrsc.org These large-scale assessments rely on highly sensitive and specific analytical methods to quantify low levels of phthalate metabolites in biological samples.
The gold-standard analytical technique is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS). nih.govrsc.orgresearchgate.netacs.org This methodology involves several key steps:
Enzymatic Deconjugation: In the body, phthalate metabolites are often conjugated with glucuronic acid to facilitate excretion. An enzymatic hydrolysis step, typically using β-glucuronidase, is performed to cleave this bond and measure the total metabolite concentration. cdc.govacs.org
Sample Extraction and Cleanup: Solid-phase extraction (SPE) is commonly used to isolate the metabolites from the complex biological matrix (e.g., urine) and concentrate them before analysis. nih.govrsc.orgacs.org Column-switching techniques can also be employed to automate this cleanup process and reduce the risk of contamination. nih.govresearchgate.net
Chromatographic Separation: The extracted metabolites are separated using HPLC, which allows for the resolution of individual compounds from a mixture. rsc.org
Detection and Quantification: Tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection. The instrument measures the mass-to-charge ratio of the metabolites, and quantification is achieved through isotope dilution, a technique that relies on stable isotope-labeled internal standards like Mono 3,3-Dimethyl-hept-2-yl Phthalate-d4. acs.orgnih.gov
Large-scale studies like NHANES have measured a wide panel of phthalate metabolites over many years, providing a rich dataset for evaluating public exposure. nih.govepa.gov
Table 1: Selected Phthalate Metabolites Measured in the U.S. NHANES Program This interactive table provides examples of metabolites and their parent compounds monitored in national surveys. The limits of detection (LOD) for these methods are typically in the low nanogram per milliliter (ng/mL) range. nih.govrsc.orgacs.org
| Metabolite | Abbreviation | Parent Phthalate(s) |
| Mono-ethyl Phthalate | MEP | Diethyl Phthalate (DEP) |
| Mono-n-butyl Phthalate | MnBP | Di-n-butyl Phthalate (DnBP) |
| Mono-isobutyl Phthalate | MiBP | Di-isobutyl Phthalate (DiBP) |
| Mono-benzyl Phthalate | MBzP | Butylbenzyl Phthalate (BBzP) |
| Mono(2-ethylhexyl) Phthalate | MEHP | Di(2-ethylhexyl) Phthalate (DEHP) |
| Mono(2-ethyl-5-hydroxyhexyl) Phthalate | MEHHP | Di(2-ethylhexyl) Phthalate (DEHP) |
| Mono(2-ethyl-5-oxohexyl) Phthalate | MEOHP | Di(2-ethylhexyl) Phthalate (DEHP) |
| Mono(3-carboxypropyl) Phthalate | MCPP | Multiple, including Di-n-octyl phthalate (DnOP) |
| Monocarboxyoctyl Phthalate | MCOP | Di-isononyl Phthalate (DiNP) |
| Monocarboxynonyl Phthalate | MCNP | Di-isodecyl Phthalate (DiDP) |
Source: Adapted from data reported in NHANES and related biomonitoring studies. epa.govnih.govnih.gov
Spatial and Temporal Trends in Phthalate Exposure Biomarker Research
Biomonitoring data collected over many years and across different regions allows researchers to analyze spatial and temporal trends in human exposure to phthalates. These studies have revealed significant shifts in exposure patterns, often linked to regulatory actions and changes in manufacturing practices. nih.govnih.gov
Temporal Trends:
Studies using NHANES data from the U.S. have shown a decrease in exposure to certain phthalates, such as those derived from Di(2-ethylhexyl) Phthalate (DEHP), Di-n-butyl Phthalate (DnBP), and Butylbenzyl Phthalate (BBzP), over the last two decades. nih.govnih.gov
Conversely, exposure to metabolites of replacement chemicals, such as Di-isononyl Phthalate (DiNP) and other compounds like di-2-ethylhexyl terephthalate (B1205515) (DEHTP), has increased significantly during the same period. nih.govresearchgate.netnih.gov For example, one study noted that the sum of DEHTP biomarkers increased from an average of 0.92 ng/mL in 2007-2008 to 61.9 ng/mL in 2017-2018. nih.gov
These shifts highlight the changing nature of chemical use in consumer products and the effectiveness of biomonitoring in tracking the public health implications of these changes. nih.govnih.gov
Spatial and Demographic Trends:
International comparisons have identified differences in phthalate exposure levels by geographic region. medrxiv.org For instance, some studies have noted that while DEHP metabolite levels have decreased in the U.S. and Canada, they have increased in children in some parts of Asia. researchgate.net
Within countries, exposure can vary by sociodemographic factors. Research has shown that children often have higher concentrations of some phthalate metabolites compared to adults. nih.govresearchgate.net
Studies have also documented disparities among different racial and ethnic groups, with some minority groups showing consistently higher exposure levels to certain low molecular weight phthalates. nih.gov
Role of Deuterated Internal Standards in Ensuring Analytical Accuracy and Comparability
The accuracy, precision, and comparability of data from biomonitoring studies are critically dependent on the use of stable isotope-labeled internal standards. ckisotopes.comnih.govresearchgate.net this compound is an example of such a standard, specifically a deuterated compound where hydrogen atoms are replaced by deuterium (B1214612). lgcstandards.comnih.gov
Principle of Isotope Dilution Mass Spectrometry: In this technique, a known quantity of a deuterated internal standard (e.g., this compound) is added to each sample at the beginning of the analytical process. acs.orgnih.gov These standards are ideal because they have nearly identical chemical and physical properties to their non-labeled (native) counterparts but a higher mass due to the presence of deuterium. acanthusresearch.com
Key Advantages:
Correction for Sample Loss: The deuterated standard experiences the same potential losses as the native analyte during the multi-step process of extraction, cleanup, and concentration. By measuring the final amount of the standard, analysts can accurately correct for any procedural losses. researchgate.netresearchgate.net
Compensation for Matrix Effects: Biological samples like urine and blood are complex matrices that can interfere with the analysis, either suppressing or enhancing the signal in the mass spectrometer. Because the deuterated standard co-elutes with the native analyte and behaves almost identically in the instrument's ion source, it effectively corrects for these matrix effects, ensuring accurate quantification. nih.govclearsynth.comtexilajournal.com
Improved Accuracy and Precision: The use of stable isotope-labeled standards significantly improves the accuracy and precision of measurements, reducing variability that could arise from differences between individual patient samples or instrument performance over time. nih.govresearchgate.netnih.gov This enhanced analytical precision directly translates into higher statistical power for epidemiological studies. ckisotopes.com
Environmental Occurrence and Analytical Assessment of Parent Phthalates and Their Metabolites in Research Contexts
Detection and Quantification in Environmental Compartments (e.g., water, sediment, dust)
The primary metabolite of DINP is monoisononyl phthalate (B1215562) (MINP), which itself is a mixture of isomers, including compounds like Mono 3,3-Dimethyl-hept-2-yl Phthalate. However, research has shown that MINP is often a minor metabolite found in environmental and biological samples compared to its further oxidized metabolites. nih.gov These secondary, oxidative metabolites, such as mono(carboxyisooctyl) phthalate (MCIOP), mono(oxoisononyl) phthalate (MOINP), and mono(hydroxyisononyl) phthalate (MHINP), are more reliable biomarkers for assessing exposure to DINP. nih.gov
Phthalate esters, due to their widespread use, are now ubiquitous environmental contaminants. nih.gov They are frequently detected in various environmental matrices across the globe.
Water: Phthalate esters are commonly found in surface water, freshwater, and drinking water. nih.govbohrium.com For instance, studies have detected total PAE concentrations in canals ranging from 1.44 to 12.08 µg/L. industrialchemicals.gov.au While specific data for the "Mono 3,3-Dimethyl-hept-2-yl Phthalate" isomer is not available, the presence of its parent compound and related metabolites is well-documented. The behavior of phthalates like DEHP in aquatic environments shows concentrations in river water can range from 8-25 µg/L. nih.gov
Sediment: Due to their chemical properties, many phthalates tend to adsorb to particulate matter and accumulate in sediments. This makes sediment a significant sink for these compounds in aquatic environments. nih.gov Concentrations of DEHP in sediments have been observed between 1,000-2,000 µg/kg. nih.gov The presence of more hydrophobic phthalates in benthic-feeding fish suggests that sediment is a key exposure source. nih.gov
Dust: Indoor environments often exhibit higher concentrations of DINP and its corresponding metabolites compared to outdoor environments. tandfonline.com These compounds leach from consumer products and accumulate in indoor dust, which serves as a major pathway for human exposure.
Table 1: Detection of General Phthalate Metabolites in Environmental Samples This table provides an overview of typical concentrations found for major phthalate metabolites in various environmental compartments, illustrating the general context of contamination.
| Environmental Compartment | Common Phthalate/Metabolite | Concentration Range | Reference |
| River Water | Di(2-ethylhexyl) phthalate (DEHP) | 8 - 25 µg/L | nih.gov |
| Canal Water | Total Phthalate Esters (PAEs) | 1.44 - 12.08 µg/L | industrialchemicals.gov.au |
| Sediment | Di(2-ethylhexyl) phthalate (DEHP) | 1000 - 2000 µg/kg | nih.gov |
| Human Urine | Mono(carboxyisooctyl) phthalate (MCIOP) | >0.7 - 4,961 µg/L | researchgate.net |
| Human Urine | Mono(hydroxyisononyl) phthalate (MHINP) | Geometric Mean: 11.4 ng/mL | nih.gov |
Analytical Methodologies for Environmental Monitoring of Phthalate Esters
The accurate detection and quantification of phthalate metabolites in complex environmental matrices require sophisticated analytical techniques. The challenges include the low concentrations of target analytes and potential for sample contamination during analysis. researchgate.net
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a widely used method for the determination of phthalate metabolites. researchgate.netnih.gov This technique offers high sensitivity and selectivity, allowing for the reliable measurement of specific metabolites in matrices like urine, water, and dust extracts. Gas Chromatography-Mass Spectrometry (GC-MS) is also a common and powerful tool for phthalate analysis. nih.gov
In these analytical workflows, the use of stable isotope-labeled internal standards is paramount for achieving accurate quantification. "Mono 3,3-Dimethyl-hept-2-yl Phthalate-d4" is an example of such a standard. It is chemically identical to its non-deuterated counterpart, one of the MINP isomers, but its heavier mass allows it to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, it experiences the same potential losses during extraction, cleanup, and ionization as the target analyte. This allows for precise correction of the final measured concentration, accounting for matrix effects and variations in instrument response. nih.govacs.org
Table 2: Common Analytical Techniques for Phthalate Metabolite Analysis
| Analytical Technique | Common Application | Key Advantage | Role of Deuterated Standards |
| HPLC-MS/MS | Quantification of polar, non-volatile metabolites in urine and water. | High sensitivity and selectivity for a wide range of metabolites. | Corrects for matrix effects and analyte loss during sample preparation and analysis. |
| GC-MS | Analysis of parent phthalates and less polar metabolites. | Excellent chromatographic separation of isomers. | Compensates for derivatization inefficiencies and injection variability. |
Source Apportionment Research Utilizing Phthalate and Metabolite Profiles
Source apportionment studies aim to identify the origins of environmental pollutants. For phthalates, this involves analyzing the specific profile of different parent phthalates and their metabolites in environmental samples and linking them back to commercial products.
The primary source of DINP and, by extension, its metabolite "Mono 3,3-Dimethyl-hept-2-yl Phthalate," is its use as a plasticizer in polyvinyl chloride (PVC) products. tandfonline.comnih.gov DINP is found in a vast array of consumer and industrial goods, leading to its release into the environment.
Key sources of DINP identified in research include:
Building Materials: Vinyl flooring, wall coverings, and electrical wire insulation.
Consumer Products: Toys, footwear, and various plastic articles.
Automotive Interiors: Upholstery, dashboards, and other plastic components.
Food Packaging: While less common for fatty foods, it can be a source of contamination. tandfonline.com
By analyzing the relative concentrations of different phthalates in samples like indoor dust, researchers can create profiles that point to the dominant sources of contamination in that specific environment. mdpi.com For example, a high concentration of DINP metabolites relative to DEHP metabolites might suggest that the primary source of phthalate exposure is from newer PVC products, as DINP has been increasingly used as a DEHP substitute. tandfonline.com The widespread presence of DINP in indoor environments and its association with human activity and PVC materials strongly indicates that consumer products are the main contributors to environmental levels and human exposure. tandfonline.com
Toxicokinetic and Metabolic Pathway Investigations of Phthalate Esters and Metabolites in in Vitro and Non Human in Vivo Models
In Vitro Metabolic Transformation Studies (e.g., liver microsomes, cell lines)
In vitro systems, such as liver microsomes and various cell lines, are valuable tools for examining the metabolic fate of phthalates at a cellular level. These models allow for the controlled study of specific enzymatic reactions and metabolic pathways.
Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are frequently used to study the initial stages of phthalate (B1215562) metabolism. mdpi.com These preparations are rich in phase I enzymes like cytochrome P450 (CYP) and phase II enzymes such as UDP-glucuronosyltransferases (UGTs). mdpi.com Studies using liver microsomes have been instrumental in identifying the oxidative metabolites of various phthalates. researchgate.net For example, research has shown that both di(2-ethylhexyl) phthalate (DEHP) and the hypolipidemic agent clofibrate (B1669205) can induce similar forms of cytochrome P-450 that are highly specific for lauric acid hydroxylation. nih.gov
Cell lines, including human hepatocyte (HepG2) cells and testicular cell co-culture systems, provide a more integrated model that can reveal cellular responses to phthalate exposure. nih.govnih.gov For instance, an in vitro model of testis development demonstrated its metabolic capability by converting phthalate diesters into their corresponding monoester metabolites. nih.gov This study detected metabolites in both the cell culture media and the cell lysate, indicating active metabolism within the testicular cells. nih.gov The rate of metabolism and the levels of metabolites varied depending on the specific phthalate and the duration of exposure. nih.gov Gene expression analysis in these models has also confirmed the presence of key metabolic enzymes like lipases and cytochrome P450s, further supporting their utility in metabolic research. nih.gov
Table 1: Examples of In Vitro Systems Used in Phthalate Metabolism Studies
| In Vitro System | Key Enzymes Present | Application in Phthalate Research | Key Findings |
|---|---|---|---|
| Liver Microsomes | Cytochrome P450 (CYP), UDP-glucuronosyltransferases (UGTs), Esterases | Studying Phase I and Phase II metabolism | Identification of oxidative and conjugated metabolites. mdpi.comresearchgate.net |
| Liver S9 Fractions | CYPs, UGTs, Sulfotransferases, Glutathione S-transferases | Comprehensive metabolic profiling | Offers a more complete metabolic profile than microsomes alone. mdpi.com |
| Primary Hepatocyte Cultures | Full complement of hepatic enzymes | Investigating species differences in metabolism | Good correlation between in vivo and in vitro effects of phthalates. nih.gov |
| Testicular Cell Co-Cultures | Lipases, Cytochrome P450s | Studying metabolism in reproductive tissues | Demonstrated that testicular cells can metabolize phthalates. nih.gov |
| Human Hepatocyte (HepG2) Cell Line | Various metabolic enzymes | Predicting toxicity and metabolic pathways | Used to develop models for predicting phthalate toxicity. nih.gov |
Non-Human Animal Model Toxicokinetic Studies (e.g., absorption, distribution, excretion, metabolism profiles)
Non-human animal models, particularly rodents, are essential for understanding the complete picture of phthalate toxicokinetics, including absorption, distribution, metabolism, and excretion (ADME). These studies provide data that is more readily extrapolated to potential human health outcomes.
Following oral administration, phthalate esters are generally well-absorbed from the gastrointestinal tract. nih.gov For longer-chain phthalates like DEHP, hydrolysis to the monoester metabolite largely occurs before intestinal absorption. nih.gov Once absorbed, phthalates are widely distributed throughout the body, with the liver being a primary initial site of accumulation. nih.gov
The metabolic fate of phthalates can vary significantly between species. nih.gov For example, primates, including humans and monkeys, primarily metabolize DEHP by hydrolyzing one ester linkage and then conjugating the resulting monoester with glucuronic acid. nih.gov In contrast, rats are less capable of this glucuronidation step and instead tend to oxidize the remaining alkyl chain, producing various ketone and carboxylate derivatives. nih.gov
Excretion is the final step in the toxicokinetic profile. The primary route of elimination for phthalate esters and their metabolites is through the urine. nih.gov Some phthalate esters are also excreted in the bile, potentially undergoing enterohepatic circulation, which can prolong their presence in the body. nih.gov Clearance from the body is generally rapid, with a low potential for accumulation. nih.gov
Table 2: Summary of Phthalate Toxicokinetics in Non-Human Animal Models
| Toxicokinetic Parameter | General Findings in Animal Models |
|---|---|
| Absorption | Well absorbed from the gastrointestinal tract. nih.gov |
| Distribution | Widely distributed, with initial accumulation in the liver. nih.gov |
| Metabolism | Primarily hydrolyzed to monoesters, followed by oxidation and/or conjugation. nih.gov |
| Excretion | Mainly excreted in the urine; some biliary excretion and enterohepatic circulation. nih.gov |
Mechanistic Studies of Phthalate Metabolite Biotransformation Pathways
The biotransformation of phthalates involves a series of enzymatic reactions that convert the parent compounds into more water-soluble forms that can be easily excreted. These pathways primarily involve hydrolysis, oxidation, and conjugation.
The initial and most critical step in the metabolism of phthalate diesters is hydrolysis. researchgate.net This reaction is catalyzed by non-specific esterases and lipases found in various tissues, including the intestines. researchgate.net Hydrolysis cleaves one of the ester bonds, resulting in the formation of a phthalate monoester and an alcohol. researchgate.net This initial transformation is crucial as the monoester metabolites are often considered the primary toxic agents. nih.gov
Following hydrolysis, the monoester metabolites of higher molecular weight phthalates can undergo further Phase I metabolism, primarily through oxidation. nih.gov This process, often mediated by cytochrome P450 enzymes, introduces hydroxyl groups or other oxidative modifications to the alkyl side chain of the monoester. nih.govmdpi.com These oxidative steps increase the polarity of the metabolites, preparing them for subsequent conjugation and excretion. nih.gov Computational studies have explored the mechanisms of these oxidation reactions, including aliphatic hydroxylation, O-dealkylation, epoxidation, and aromatic hydroxylation. mdpi.com
Phase II metabolism, or conjugation, is the final step in detoxifying and eliminating phthalate metabolites. These reactions involve the attachment of highly polar endogenous molecules to the phthalate monoesters or their oxidized metabolites. youtube.com The most common conjugation reaction for phthalate metabolites is glucuronidation, where glucuronic acid is attached to the molecule. nih.govyoutube.com This process is catalyzed by UDP-glucuronosyltransferases (UGTs). youtube.com
Other conjugation reactions, such as sulfation, can also occur. youtube.com In sulfation, a sulfate (B86663) group is added to the metabolite. youtube.com These conjugation reactions significantly increase the water solubility of the phthalate metabolites, facilitating their rapid excretion in the urine. nih.govyoutube.com
Role of Mono 3,3 Dimethyl Hept 2 Yl Phthalate D4 As a Certified Reference Material and Internal Standard in Quantitative Research
Standardization of Analytical Methods and Quality Assurance
The use of a deuterated internal standard like Mono 3,3-Dimethyl-hept-2-yl Phthalate-d4 is fundamental to the standardization of analytical methods and the implementation of robust quality assurance (QA) and quality control (QC) protocols. lgcstandards.com In quantitative analysis, potential errors can be introduced at multiple stages, from sample extraction to instrumental detection. An internal standard is added at a known concentration to every sample, calibrator, and blank at the beginning of the sample preparation process. nih.gov By tracking the signal of the internal standard, analysts can correct for variations that would otherwise compromise the accuracy of the results.
Key functions of an internal standard in method standardization and QA include:
Correction for Matrix Effects: Biological and environmental samples (e.g., urine, blood, soil) contain complex matrices that can either suppress or enhance the analyte's signal in the mass spectrometer. Since the deuterated internal standard is affected by these matrix effects in a nearly identical way to the native analyte, its signal can be used to normalize the results, thus mitigating the impact of the matrix. epa.gov
Compensation for Analyte Loss: During multi-step sample preparation procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), some amount of the target analyte may be lost. The internal standard is lost at a proportional rate, and by comparing the final amount of the standard to the initial amount added, a recovery percentage can be calculated and used to correct the final concentration of the analyte. nih.gov
Adjustment for Instrumental Variability: The performance of analytical instruments can drift over the course of an analytical run. Factors like changes in injection volume or fluctuations in the detector's sensitivity are corrected because the ratio of the analyte's signal to the internal standard's signal remains constant, irrespective of these variations. nih.govresearchgate.net
The table below summarizes the role of a deuterated internal standard in quality assurance for quantitative analysis.
| Quality Assurance Parameter | How this compound Addresses It |
| Accuracy | Corrects for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement, ensuring the calculated concentration is closer to the true value. |
| Precision | Minimizes the impact of random variations in injection volume and instrument response, leading to more consistent and reproducible results for replicate samples. |
| Linearity of Calibration | Used to construct calibration curves by plotting the response ratio (analyte/internal standard) against concentration. This method provides more linear and reliable curves than external calibration. researchgate.net |
| Method Robustness | Ensures that minor, unavoidable variations in the analytical procedure do not significantly impact the final quantitative result. epa.gov |
Inter-Study Comparability and Data Harmonization Efforts
A significant challenge in environmental health and toxicology is the ability to compare data generated from different studies, often conducted by different laboratories at different times. mdpi.com Discrepancies in analytical methodologies, instrument calibration, and quality control practices can lead to significant inter-study variability, making it difficult to conduct large-scale exposure assessments or to pool data for meta-analyses. nih.gov
The use of widely accepted and distributed CRMs and internal standards like this compound is a critical component of data harmonization. Large-scale biomonitoring programs, such as the European Human Biomonitoring Initiative (HBM4EU) and the U.S. Children's Health Exposure Analysis Resource (CHEAR), have established rigorous quality assurance programs to ensure data comparability across their networks of laboratories. nih.govnih.gov These programs emphasize the use of standardized analytical procedures, which include the mandatory use of specific isotopically labeled internal standards.
By implementing these measures, such initiatives achieve:
Improved Interlaboratory Reproducibility: A study within the HBM4EU project demonstrated that a coordinated quality assurance program for phthalate (B1215562) biomarker analysis led to a substantial improvement in performance and a significant reduction in interlaboratory variability. nih.gov Laboratories that consistently used appropriate internal standards and participated in proficiency testing achieved much better agreement in their results.
Harmonized Data Sets: When all participating laboratories use the same internal standards and CRMs, the resulting data can be more confidently aggregated and compared. This allows for a more accurate understanding of population-wide exposure trends, regional differences, and the effectiveness of regulatory interventions. mdpi.com
Validation of New Methods: When new or modified analytical methods are developed, they can be validated against established methods by analyzing shared quality control materials spiked with certified internal standards, ensuring the new data is consistent with historical data.
The table below outlines the challenges and solutions related to achieving inter-study data comparability.
| Challenge | Solution Provided by Standardized Internal Standards |
| Different Sample Preparation Protocols | Compensates for varying extraction efficiencies and recovery rates between different labs' methods. nih.gov |
| Variable Instrument Sensitivity | Normalizes detector response, making results less dependent on the specific make or model of the mass spectrometer used. nih.gov |
| Lack of a Common Baseline | Provides a common reference point for all measurements, ensuring that a reported concentration from one study is equivalent to the same concentration from another. mdpi.com |
| Difficulty in Pooling Data | Enables the creation of large, harmonized datasets that have greater statistical power for identifying exposure-health outcome relationships. nih.govmdpi.com |
Development and Certification of Reference Materials
The reliability of this compound as an analytical tool stems from the meticulous processes involved in its development and certification. The development of such a standard involves more than just its chemical synthesis; it requires ensuring exceptional purity and accurate characterization.
The development process typically includes:
Chemical Synthesis: A multi-step synthesis is designed to produce the target molecule, incorporating deuterium (B1214612) atoms at stable positions in the molecule to prevent isotopic exchange during analysis. The synthesis of new potential internal standards is a key part of advancing analytical chemistry. okstate.edu
Purification: The crude product is extensively purified using techniques like flash chromatography to remove any starting materials, by-products, or non-labeled impurities that could interfere with the analysis.
Structural Confirmation: The identity of the synthesized compound is unequivocally confirmed using multiple analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.
Once the material is synthesized and purified, it can undergo certification to become a Certified Reference Material (CRM). This process is carried out by reference material producers, often accredited to international standards like ISO 17034, which specifies the requirements for competence in producing CRMs. lgcstandards.com Certification involves a comprehensive characterization to assign a property value (e.g., concentration in a solution or purity of a neat material) and to establish its uncertainty and metrological traceability.
A Certificate of Analysis (CoA) for a CRM like this compound provides users with critical information, ensuring its suitability for its intended use.
The table below shows typical data found on a Certificate of Analysis for a deuterated phthalate standard.
| Parameter | Example Data | Purpose |
| Compound Name | This compound | Unambiguous identification of the material. |
| CAS Number | N/A (Often specific to supplier for novel compounds) | A unique registry number for the chemical substance. |
| Molecular Formula | C₁₇H₂₀D₄O₄ | Defines the elemental composition, including deuterium atoms. scbt.com |
| Molecular Weight | 296.40 (Calculated with D) | Used for preparing solutions of known molarity. |
| Purity | ≥98% | Confirms the absence of significant impurities. |
| Isotopic Purity | ≥99 atom % D | Ensures minimal signal contribution from non-deuterated or partially deuterated species. sigmaaldrich.com |
| Format | Neat Solid or Solution in a specified solvent | Informs the user of the physical state and if it is ready-to-use or requires preparation. lgcstandards.com |
| Certified Concentration | E.g., 100.0 µg/mL ± 2.0 µg/mL | Provides the exact concentration and its measurement uncertainty for CRMs in solution format. |
| Storage Conditions | E.g., -20°C | Ensures the long-term stability and integrity of the standard. |
| Expiry Date | E.g., YYYY-MM-DD | Indicates the date until which the certification is valid. sigmaaldrich.com |
This rigorous process of development, characterization, and certification ensures that when a researcher uses this compound, they are using a reliable, traceable, and high-quality tool that underpins the validity of their quantitative research.
Challenges and Future Directions in Research on Phthalate Metabolite Biomonitoring and Analytical Science
Advancements in High-Throughput Analytical Techniques and Automation
The demand for processing large numbers of samples in population studies has driven significant advancements in analytical methodologies. The current gold standard for the analysis of phthalate (B1215562) metabolites is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govresearchgate.net This technique offers exceptional sensitivity and selectivity, allowing for the simultaneous measurement of a wide array of phthalate metabolites in a single analysis. nih.gov
Recent progress has focused on increasing throughput and reducing sample volume and processing time. researchgate.net Ultra-high-performance liquid chromatography (UHPLC) systems, which use smaller particle-sized columns, can significantly shorten analytical run times without compromising separation efficiency. Furthermore, the automation of sample preparation, a traditionally labor-intensive step, has been a key area of development. Automated solid-phase extraction (SPE) and liquid-handling systems can prepare samples for analysis with high precision and minimal human intervention, reducing the potential for error and contamination. nih.govresearchgate.net
The accuracy of these high-throughput methods is critically dependent on the use of stable isotope-labeled internal standards, such as Mono-3,3-dimethyl-hept-2-yl Phthalate-d4. accustandard.com These standards are added to samples at the beginning of the analytical process and behave almost identically to their non-labeled target analytes through extraction, cleanup, and ionization. By correcting for variations in sample recovery and matrix effects, they ensure that the final calculated concentration of the metabolite is as accurate as possible. nih.gov
Table 1: Comparison of Analytical Techniques for Phthalate Metabolite Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds. | Separates compounds based on their affinity for a stationary and mobile phase. |
| Sample Preparation | Often requires derivatization to make metabolites volatile. | Minimal sample preparation; often "dilute-and-shoot". researchgate.net |
| Throughput | Generally lower due to longer run times and sample prep. | High, especially with UHPLC systems and automated sample handling. researchgate.net |
| Sensitivity | High, but can be limited by thermal degradation of some metabolites. | Very high, capable of detecting low nanogram-per-milliliter concentrations. epa.gov |
| Selectivity | Good, enhanced by using tandem MS (MS/MS). | Excellent, particularly with MS/MS, which minimizes interferences. nih.gov |
| Analytes | Primarily for parent phthalates and some smaller metabolites. | Ideal for a wide range of metabolites, including non-volatile oxidative products. nih.gov |
Integration with Exposomic Research Frameworks
The exposome concept represents the totality of human environmental exposures from conception onwards, and it is a paradigm shift in environmental health research. Instead of studying single chemicals in isolation, exposomics aims to capture a comprehensive profile of exposures and link it to biological responses and disease states. Phthalate biomonitoring is an integral part of characterizing the "internal" chemical exposome. mdpi.com
Integrating phthalate data into exposomic frameworks requires robust, high-quality, and comparable datasets across different studies and populations. This is where standardized analytical methods, underpinned by the use of appropriate internal standards like Mono-3,3-dimethyl-hept-2-yl Phthalate-d4, become paramount. Accurate quantification allows researchers to build reliable statistical models that can identify associations between complex exposure mixtures and health outcomes.
Future research will focus on combining phthalate biomonitoring data with information from other "omics" platforms (e.g., genomics, proteomics, metabolomics) to elucidate the mechanisms by which these exposures affect human health. louisville.edu This integrated approach holds the promise of moving beyond simple exposure-disease associations to a deeper understanding of biological pathways and individual susceptibility.
Addressing Analytical and Biomonitoring Data Interpretation Complexities
Despite analytical advances, interpreting phthalate biomonitoring data presents several challenges. A primary issue is the short biological half-life of phthalates, which are typically metabolized and excreted within 24-48 hours. nih.govnih.gov Consequently, a single urine sample only reflects very recent exposure and may not be representative of an individual's long-term, chronic exposure level. nih.gov This high temporal variability can complicate epidemiological studies seeking to link exposure to health outcomes that develop over long periods. nih.gov
Addressing this requires advanced study designs, such as collecting multiple samples from each individual over time, and sophisticated statistical modeling to estimate long-term exposure patterns from spot measurements. nih.gov Researchers must also account for factors that can influence metabolite concentrations, including hydration (corrected by creatinine (B1669602) adjustment or specific gravity), time of day of sample collection, and individual metabolic differences. nih.govnih.gov
Another layer of complexity arises from the intricate metabolic pathways of parent phthalates. A single parent compound like Di(2-ethylhexyl) phthalate (DEHP) can produce multiple primary and secondary metabolites. epa.gov Understanding these pathways is crucial for selecting the most appropriate biomarkers for exposure assessment and for accurately reconstructing the dose of the parent compound. The lack of analytical standards for all potential metabolites can hinder a complete characterization of exposure. mdpi.com
Emerging Phthalate Alternatives and Their Metabolite Research Needs
Regulatory actions and consumer pressure have led to the phasing out of certain phthalates, such as DEHP and Dibutyl phthalate (DBP), in many consumer products. epa.govnih.gov This has spurred the introduction of alternative plasticizers, including Diisononyl-cyclohexane-1,2-dicarboxylate (DINCH) and Di(2-ethylhexyl) terephthalate (B1205515) (DEHTP). researchgate.netnih.gov While these alternatives are intended to be safer, their widespread use has resulted in increasing human exposure, a trend confirmed by biomonitoring studies. nih.govnih.gov
A significant challenge for the analytical and toxicological communities is the "regrettable substitution," where a hazardous chemical is replaced with another that is later found to be harmful. nih.gov To avoid this, there is an urgent need for research on the metabolism and potential health effects of these emerging alternatives. nih.gov This creates a continuous demand for new analytical methods and, crucially, the synthesis of new analytical standards. researchgate.net
For each new plasticizer, researchers must identify its major urinary metabolites and then develop and synthesize both the native metabolite and its stable isotope-labeled analog for use as an internal standard. nih.gov This process—mirroring the development and use of standards like Mono-3,3-dimethyl-hept-2-yl Phthalate-d4 for legacy phthalates—is essential for developing reliable biomonitoring assays to track population exposure and conduct epidemiological research on these emerging chemicals. nih.gov
Table 2: Common Phthalate Alternatives and Their Metabolites
| Parent Compound | Abbreviation | Key Metabolites |
| Di(2-ethylhexyl) terephthalate | DEHTP | Mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP), Mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP) nih.gov |
| 1,2-Cyclohexane dicarboxylic acid, diisononyl ester | DINCH | Cyclohexane-1,2-dicarboxylic acid mono isononyl ester (MINCH), and its oxidative metabolites (e.g., OH-MINCH, cx-MINCH) nih.govnih.gov |
| Diisobutyl Adipate | DIBA | Mono-isobutyl adipate |
| Acetyl Tributyl Citrate (B86180) | ATBC | Acetyl tributyl citrate itself, Tributyl citrate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
